

# Navigating TPHA Testing in Autoimmune Disease Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges with the Treponema Pallidum Hemagglutination Assay (TPHA) in the context of autoimmune disease research. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on the impact of autoimmune conditions on TPHA specificity to help ensure the accuracy and reliability of your experimental results.

# Frequently Asked Questions (FAQs)

Q1: Can autoimmune diseases cause false-positive results in the TPHA test?

A1: Yes, it is well-documented that various autoimmune and connective tissue diseases can lead to biological false-positive (BFP) results in serological tests for syphilis, including treponemal-specific tests like the TPHA.[1][2] While less common than with non-treponemal tests (e.g., VDRL, RPR), false-positive reactions in treponemal assays can occur.[2]

Q2: Which autoimmune diseases are most commonly associated with false-positive TPHA results?

A2: Systemic Lupus Erythematosus (SLE) is frequently cited as a cause of false-positive syphilis serology.[3] Other associated conditions include rheumatoid arthritis, Sjögren's syndrome, and various connective tissue diseases where polyclonal B-cell activation is a feature.[4]



Q3: What is the proposed mechanism for these false-positive reactions?

A3: The primary mechanism is believed to be the cross-reactivity of autoantibodies with the antigens used in the TPHA test. In autoimmune diseases, the immune system produces a wide array of autoantibodies that may fortuitously bind to the T. pallidum antigens coated onto the erythrocytes in the TPHA assay, leading to a false agglutination pattern. For example, rheumatoid factor (RF), an antibody that reacts with the Fc portion of IgG, is known to cause interference in various immunoassays and could contribute to false positives.

Q4: A sample from a patient with a known autoimmune disease is reactive in our TPHA. How should we proceed?

A4: A reactive TPHA result in a patient with a diagnosed autoimmune disease and no clinical signs or history of syphilis should be interpreted with caution. It is crucial to perform a different, confirmatory treponemal test that utilizes a different methodology or antigen preparation, such as a Western blot for T. pallidum proteins, to help resolve the discrepancy. A thorough review of the patient's clinical history is also essential.

Q5: Are there specific autoantibodies that are known to correlate with false-positive syphilis tests?

A5: Yes, studies have shown that the presence of certain autoantibodies is significantly higher in individuals with biological false-positive syphilis tests. These include anti-double-stranded DNA (ds-DNA), antinuclear antibodies (ANA), anti-ribosomal antibody (rRNP), soluble substance A (SSA), and anti-Sm antibody (Sm), among others.

## **Troubleshooting Guide**

This section addresses specific issues that may arise during TPHA testing of samples from autoimmune disease cohorts.



| Issue                                                                                                  | Potential Cause                                                                  | Recommended Action                                                                                                                                                                                                                                                                                                                 |  |
|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Unexpectedly high rate of TPHA positivity in an autoimmune disease cohort with no history of syphilis. | Systemic issue with false positives due to the nature of the disease cohort.     | 1. Confirm results with an alternative treponemal test (e.g., Western blot).2. Review literature for expected false-positive rates in the specific disease being studied.3. If possible, test a cohort of healthy controls to establish a baseline specificity for your assay.                                                     |  |
| A single, high-titer positive TPHA result in a well- characterized autoimmune patient sample.          | Could be a true positive (co-<br>infection) or a strong cross-<br>reaction.      | 1. Perform a quantitative TPHA to determine the endpoint titer.2. Test with a non-treponemal test (e.g., RPR or VDRL). A non-reactive non-treponemal test with a reactive treponemal test could indicate past, treated syphilis or a false positive.3. Recommend further clinical evaluation and alternative confirmatory testing. |  |
| Inconsistent or borderline TPHA results for multiple samples from the same patient.                    | May indicate low-level cross-<br>reactivity or issues with the<br>sample matrix. | 1. Repeat the test, ensuring strict adherence to the protocol.2. Test a fresh sample from the patient if possible.3. Consider the possibility of non-specific agglutination and run appropriate controls.                                                                                                                          |  |

# **Data on TPHA Specificity in Autoimmune Conditions**

The specificity of the TPHA test can be compromised in patients with autoimmune diseases due to the presence of cross-reacting autoantibodies. The following table summarizes available



data on the prevalence of false-positive results in these populations.

| Patient Cohort                                                                           | Test                                    | Observed False-<br>Positive Rate /<br>Reactivity                                                                 | Reference |
|------------------------------------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| Systemic Lupus Erythematosus (SLE), Systemic Sclerosis, and other immunological diseases | ТРНА                                    | 10% of patients showed reactive or weakly reactive results.                                                      |           |
| General population screening with follow-up                                              | Syphilis Screening<br>(leading to BFP)  | 0.78% incidence of biological false-positive reactions, strongly associated with the presence of autoantibodies. |           |
| Sjögren's Syndrome                                                                       | VDRL and FTA-ABS<br>(a treponemal test) | Case report of a false-<br>positive result in a<br>patient with primary<br>Sjögren's syndrome.                   |           |
| Rheumatoid Arthritis                                                                     | General<br>Immunoassays                 | Rheumatoid factor is a known cause of interference and false-positive results in various immunoassays.           |           |

Note: The data are derived from different studies with varying designs and patient populations. Direct comparison should be made with caution.

# Experimental Protocol: Treponema Pallidum Hemagglutination Assay (TPHA)

## Troubleshooting & Optimization





This protocol provides a generalized methodology for performing the TPHA test. Researchers should always refer to the specific instructions provided by the manufacturer of their test kit.

Principle: The TPHA is an indirect hemagglutination assay. Tanned and stabilized avian or sheep red blood cells are sensitized with antigens from sonicated T. pallidum (Nichols strain). If a patient's serum contains specific antibodies to T. pallidum, these antibodies will cross-link the sensitized red blood cells, causing them to agglutinate. This agglutination is observed as a mat or shield of cells covering the bottom of a microtiter well. In the absence of specific antibodies, the cells settle to form a compact button at the bottom of the well.

#### Materials:

- TPHA Test Kit (containing Test Cells, Control Cells, Diluent, Positive and Negative Controls)
- U-well microtiter plates
- Calibrated micropipettes and tips
- Patient serum samples
- Incubator or controlled room temperature environment (as per kit instructions)

#### Procedure (Qualitative Method):

- Sample Preparation: Bring all reagents and patient sera to room temperature.
- Initial Dilution: For each sample to be tested, pipette 190  $\mu$ L of Diluent into the first well of a microtiter plate row.
- Add 10 μL of the patient serum to this well to create a 1:20 dilution. Mix gently.
- Assay Setup:
  - Well 2 (Control): Transfer 25 μL from the 1:20 dilution (Well 1) to Well 2. Add 75 μL of Control Cells (unsensitized erythrocytes). The Control Cells ensure that any observed agglutination is not due to non-specific factors in the patient's serum.



- $\circ$  Well 3 (Test): Transfer 25  $\mu$ L from the 1:20 dilution (Well 1) to Well 3. Add 75  $\mu$ L of Test Cells (sensitized erythrocytes).
- Controls: Prepare positive and negative controls in the same manner as the test samples.
- Incubation: Gently tap the plate to mix the contents of the wells. Cover the plate and incubate at room temperature (or as specified by the kit) for 45-60 minutes, free from vibrations.
- Reading Results: Read the agglutination patterns at the bottom of the wells.
  - Negative Result: A compact, well-defined button of cells.
  - Positive Result: A smooth mat or shield of cells covering the bottom of the well.
  - Invalid Result: If the control well (Well 2) shows agglutination, the test for that sample is invalid due to non-specific factors, and the result cannot be interpreted.

### **Visualizations**

**Troubleshooting Workflow for a Reactive TPHA Result** 





Click to download full resolution via product page

Caption: Troubleshooting workflow for a reactive TPHA result.



### Potential Mechanism of a False-Positive TPHA Reaction



Click to download full resolution via product page

Caption: Autoantibody cross-reactivity causing false agglutination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Autoimmune diseases drive biological false-positive syphilis serology: A retrospective cohort of 35,995 tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupus erythematosus and reactive tests for syphilis: update PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drmaggieyu.com [drmaggieyu.com]







 To cite this document: BenchChem. [Navigating TPHA Testing in Autoimmune Disease Research: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561794#effect-of-autoimmune-diseases-on-tpha-specificity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com